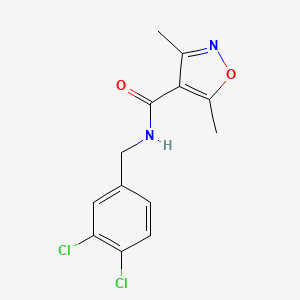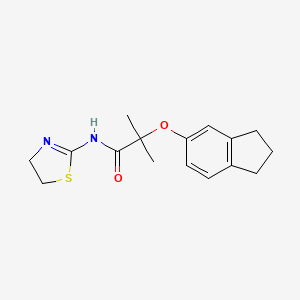![molecular formula C15H9Cl2NO2S2 B4621865 5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a thiazolidinone derivative, which is part of a broader class of compounds recognized for their versatile biological activities and chemical properties. Thiazolidinones have attracted significant attention in medicinal chemistry due to their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis Analysis
Thiazolidinone derivatives, including our compound of interest, are synthesized through various chemical reactions that typically involve the condensation of different functional groups. For instance, Chandrappa et al. (2009) demonstrated the synthesis of thiazolidinone derivatives with furan moieties, showing potent anticancer activity in human leukemia cell lines. Their synthesis method relies on variations in the functional group at the C-terminal of the thiazolidinone, highlighting the compound's structural diversity and potential for biological activity modulation (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for confirming these structures. For example, the study by Güiza et al. (2020) on a related thiazolidinone compound provided detailed X-ray diffraction data, contributing to understanding the compound's crystallographic characteristics (Güiza et al., 2020).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in various chemical reactions, reflecting their reactive chemical properties. Kandeel and Youssef (2001) explored the reactions of thiazolidine derivatives with nitrile oxides, demonstrating the compound's versatility in chemical transformations and potential for creating novel derivatives with enhanced biological activities (Kandeel & Youssef, 2001).
Applications De Recherche Scientifique
Anticancer Applications
Thiazolidinone derivatives have been synthesized and evaluated for their cytotoxicity against human leukemia cells. The presence of the furan moiety and variations in the thiazolidinone structure, particularly the electron-donating groups, have shown to play a significant role in their anticancer properties. Some derivatives exhibited moderate to strong antiproliferative activities in a dose-dependent manner, highlighting the potential of these compounds in cancer therapy (Chandrappa et al., 2009; Chandrappa et al., 2010).
Antimicrobial and Anti-Helicobacter Pylori Activities
Novel thioxothiazolidin-4-one derivatives have also been synthesized and tested for their antimicrobial activities. These compounds, characterized by their thioxothiazolidinone core and various substituents, including furan rings, exhibited promising activity against a range of bacterial and fungal strains. This suggests their potential use as antimicrobial agents in medical treatments (B'Bhatt & Sharma, 2017).
Electrochemical Applications
The electrochemical properties of related compounds have been explored for potential applications in sensing and detection. Studies have focused on the redox behavior and the capacity of these compounds to interact with heavy metal ions, indicating their potential use in environmental monitoring and remediation (Stefaniu et al., 2018).
Sensitization-Based Solar Cells
Organic compounds with similar structural motifs have been utilized as redox couples in sensitization-based solar cells. Their non-absorbing nature and favorable redox potential make them suitable for use in dye-sensitized and quantum-dot sensitized solar cells, providing a more sustainable and cost-effective alternative to conventional materials (Rahman et al., 2018).
Propriétés
IUPAC Name |
(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S2/c1-18-14(19)13(22-15(18)21)7-11-2-3-12(20-11)8-4-9(16)6-10(17)5-8/h2-7H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTODJALOUXWAQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)
![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)
